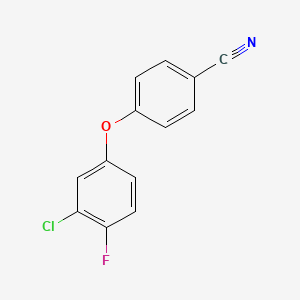

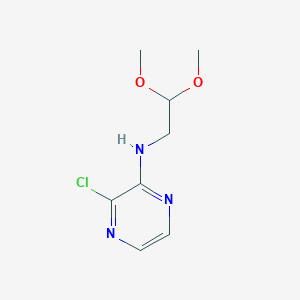

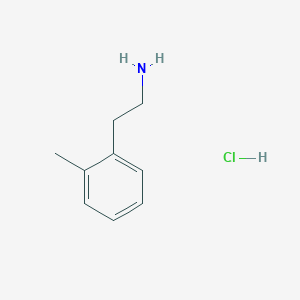

![molecular formula C12H13N3 B1429722 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline CAS No. 1216284-09-1](/img/structure/B1429722.png)

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline

Overview

Description

“3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline” is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring . The crystal cohesion is achieved by C—H N hydrogen bonds .

Chemical Reactions Analysis

There is a report of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles reacting with alkylating reagents to form quaternary imidazolium salts .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.076 Da . It has a density of 1.2±0.1 g/cm^3, a boiling point of 576.1±56.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Demchenko et al. (2021) explored the synthesis of new quaternary salts derived from 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, demonstrating notable antibacterial and antifungal activities. Specifically, one compound showed a broad spectrum of activity against various bacterial strains and fungi, though it also exhibited high hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells (Demchenko et al., 2021).

Novel Synthesis Methods

Rao et al. (2019) developed a novel route for synthesizing imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles through N-H functionalization, offering potential utility in medicinal chemistry (Rao et al., 2019).

Green Synthesis of Fused Heterocycles

Wang et al. (2017) described a domino-type reaction that forms two new heterocycles in a green method, creating fused pentacyclic structures that include quinazoline and benzimidazole moieties (Wang et al., 2017).

Nitration and Derivative Synthesis

Kavina et al. (2018) used nitration of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize various nitro derivatives, indicating the potential for creating a range of structurally diverse compounds (Kavina et al., 2018).

Synthesis of Pyrrolo[1,2‐a]quinoxalines with Antituberculosis and Anticancer Activity

Makane et al. (2020) developed a synthesis strategy for pyrrolo[1,2‐a]quinoxalines and tested their antituberculosis, antibacterial, and anticancer activities, showing significant potential in biomedical applications (Makane et al., 2020).

Catalysis and Heterocyclic Compound Synthesis

Saddik et al. (2012) investigated the catalytic activities of imidazolo[1,2-a]pyridine derivatives, demonstrating their effectiveness in the oxidation of catechol, a key reaction in various biochemical and industrial processes (Saddik et al., 2012).

Mechanism of Action

Target of Action

The primary target of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline is Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target in the treatment of necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Mode of Action

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline interacts with RIPK1, exhibiting potent inhibitory activity . This interaction results in the inhibition of necroptosis, a form of programmed cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a form of regulated cell death. By inhibiting RIPK1, the compound prevents the downstream effects of necroptosis, thereby mitigating the associated diseases .

Result of Action

The molecular and cellular effects of the compound’s action include potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could be effective in mitigating necroptosis-related diseases.

properties

IUPAC Name |

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-10-4-1-3-9(7-10)11-8-14-12-5-2-6-15(11)12/h1,3-4,7-8H,2,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYSIAQDFVGTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

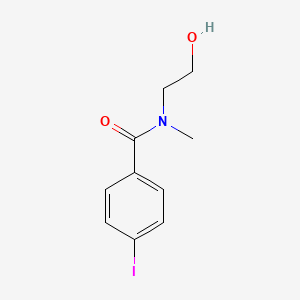

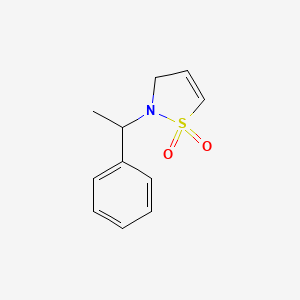

![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)

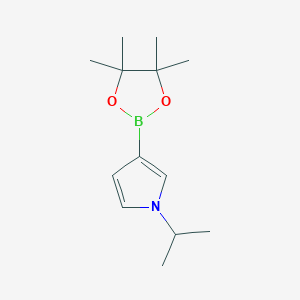

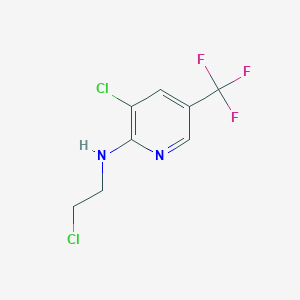

![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)

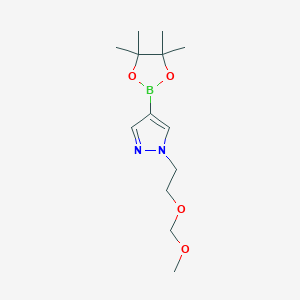

![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)